molecular formula C10H10N2O2 B1349411 1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde CAS No. 55241-49-1

1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde

Cat. No. B1349411
CAS RN: 55241-49-1
M. Wt: 190.2 g/mol
InChI Key: PFRNWHRHGONGPG-UHFFFAOYSA-N
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Scientific Research Applications

Synthesis of pH-Sensitive Spin Probes

The compound has been utilized in the synthesis of pH-sensitive spin probes. Kirilyuk et al. (2003) explored the preparation of 4,4-Dimethyl-4H-imidazole-5-carbaldehyde oxime 3-oxides and their conversion to stable nitroxides, demonstrating their potential as pH-sensitive probes (Kirilyuk et al., 2003).

Green Chemistry Approaches

Shelke et al. (2009) reported the use of this compound in the context of green chemistry. They conducted Knoevenagel condensation reactions using an ionic liquid at room temperature, highlighting an environmentally friendly synthesis method (Shelke et al., 2009).

Synthesis of Masked Amino Aldehydes

Denisenko et al. (2010) described the synthesis of 5'-substituted 2-(2-amino-3-furanyl)-1,3-dimethyl-1H-benzimidazolium bromides, showing their role as masked amino aldehydes. This research demonstrates the compound's utility in the preparation of various furancarboxaldehyde derivatives (Denisenko et al., 2010).

Reactions with Enamines

Ukhin et al. (1999) investigated the reactions of benzimidazole-2-carbaldehyde with enamines, leading to the formation of various heterocyclic compounds. This study highlights the compound's reactivity and potential in synthesizing complex molecular structures (Ukhin et al., 1999).

Synthesis of Fluorinated Derivatives

Belyaev et al. (2019) focused on the synthesis of 2-RF-pyrimido[1,2-a]benzimidazole-4-carbaldehyde derivatives. The study underscores the impact of fluorinated substituents and their role in regiochemical outcomes, indicating the compound's versatility in creating fluorinated structures (Belyaev et al., 2019).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed or if it comes into contact with the eyes1. Precautionary measures include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment4.


Future Directions

The future directions of this compound are not specified in the search results. However, similar benzimidazole derivatives have shown potential in various fields, including as reagents for the synthesis of other organic compounds2, and as n-type dopants in organic and printed electronics5.


Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information or specific applications, please refer to the relevant scientific literature or consult with a chemical expert.


properties

IUPAC Name

1,3-dimethyl-2-oxobenzimidazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-11-8-4-3-7(6-13)5-9(8)12(2)10(11)14/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFRNWHRHGONGPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C=O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90345553
Record name 1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde

CAS RN

55241-49-1
Record name 1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
OI Petrov, VB Kalcheva… - Collection of Czechoslovak …, 1997 - cccc.uochb.cas.cz
The C-formylation of 1,3-dimethyl-2(3H)-benzimidazolone and 4-methyl-2H-1,4-benzoxazin-3(4H)-one was performed using 1,1-dichloromethyl methyl ether at the Friedel-Crafts …
Number of citations: 11 cccc.uochb.cas.cz

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